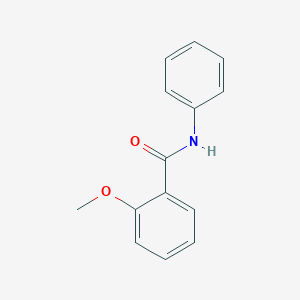

2-methoxy-N-phenylbenzamide

Vue d'ensemble

Description

Synthesis Analysis

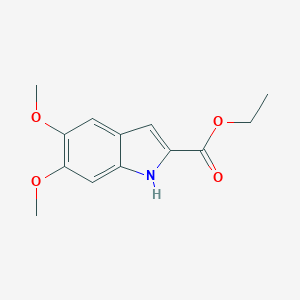

N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, have been synthesized and tested for their antiviral properties. A series of novel benzamide compounds were synthesized starting from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .Molecular Structure Analysis

The structure and absolute configuration of various 2-methoxy-N-phenylbenzamide derivatives have been studied, particularly focusing on the planarity and structural configurations influenced by different substituents. These studies utilize proton and carbon-13 NMR, X-ray crystallography, infrared, and ultraviolet-visible spectroscopy, and molecular modeling using density functional theory.Chemical Reactions Analysis

Studies on the cyclopalladation of N-phenylbenzamides, including 2-methoxy derivatives, have led to the synthesis of bimetallic palladium (II) complexes. These complexes serve as effective precatalysts for oxidative cross-coupling, highlighting their potential in catalysis and material science. The N-arylation reaction of 2-amino-N-phenylbenzamide with phenyl boronic acid via Chan–Evans–Lam (CEL) type reaction has also been studied .Physical And Chemical Properties Analysis

2-methoxy-N-phenylbenzamide is a white crystalline solid. It has a molecular weight of 227.26 g/mol.Applications De Recherche Scientifique

Structural and Spectroscopic Analysis

- Structural Properties : The structure and absolute configuration of various 2-methoxy-N-phenylbenzamide derivatives have been studied, particularly focusing on the planarity and structural configurations influenced by different substituents. These studies utilize proton and carbon-13 NMR, X-ray crystallography, infrared, and ultraviolet-visible spectroscopy, and molecular modeling using density functional theory. Such analyses are crucial for understanding the molecular interactions and reactivity potential in medicinal applications (Galal et al., 2018).

Pharmacological and Biological Activities

- Antiviral Activity : N-phenylbenzamide derivatives, including 2-methoxy-N-phenylbenzamide, have been synthesized and tested for their antiviral properties, specifically against Enterovirus 71 (EV 71). These compounds have shown activity at low micromolar concentrations (Ji et al., 2013).

- Corrosion Inhibition : 2-methoxy-N-phenylbenzamide derivatives have been studied for their effectiveness as corrosion inhibitors for mild steel in acidic conditions. They demonstrate high inhibition efficiency, supported by electrochemical and computational studies, making them valuable in industrial applications (Mishra et al., 2018).

Material Science and Chemistry

- Catalysis and Complex Formation : Studies on the cyclopalladation of N-phenylbenzamides, including 2-methoxy derivatives, have led to the synthesis of bimetallic palladium(II) complexes. These complexes serve as effective precatalysts for oxidative cross-coupling, highlighting their potential in catalysis and material science (Borduas et al., 2011).

- Single Molecule Rectification : The structure-function relationships of N-phenylbenzamide derivatives in single molecule rectification have been explored. Computational and experimental studies suggest that methoxy-substituted derivatives enhance both conductance and rectification, useful in nanoelectronics and molecular electronics (Koenigsmann et al., 2016).

Antioxidant Properties

- Antioxidant Capacity : A series of N-arylbenzamides with methoxy groups have been evaluated for their antioxidant capacity. Computational analysis alongside experimental assays has identified some derivatives as potent antioxidants, outperforming reference molecules like BHT (Perin et al., 2018).

Molecular Structure and Bonding

- Gas-Phase Molecular Structures : The molecular structures of 2-methoxybenzamide and related compounds have been determined in the gas-phase using electron diffraction and quantum chemical calculations. This research provides insights into the intramolecular hydrogen bonding dynamics (Aarset et al., 2013).

Propriétés

IUPAC Name |

2-methoxy-N-phenylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-17-13-10-6-5-9-12(13)14(16)15-11-7-3-2-4-8-11/h2-10H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZGWIZIPFZROQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C(=O)NC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80355065 | |

| Record name | 2-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-methoxy-N-phenylbenzamide | |

CAS RN |

6833-21-2 | |

| Record name | 2-methoxy-N-phenylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80355065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

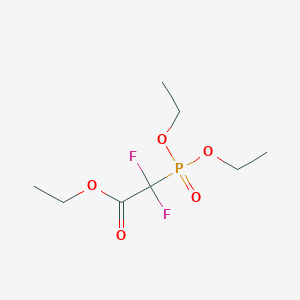

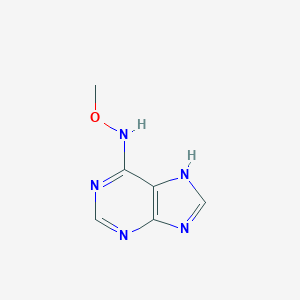

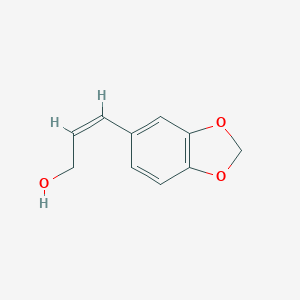

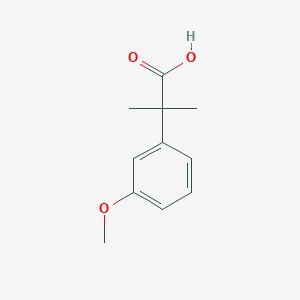

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

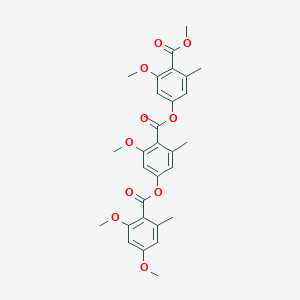

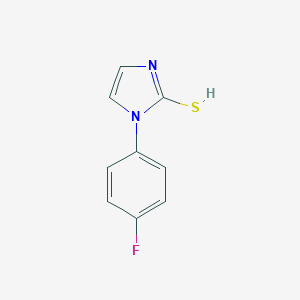

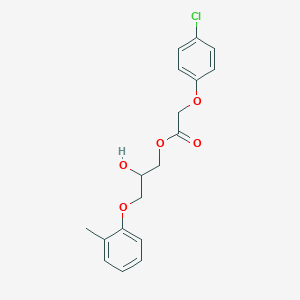

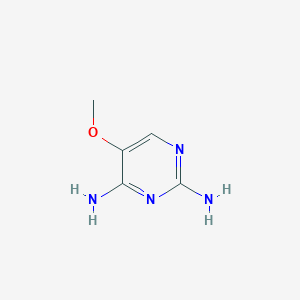

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B101319.png)